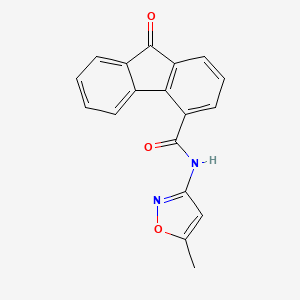

N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-9-oxofluorene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c1-10-9-15(20-23-10)19-18(22)14-8-4-7-13-16(14)11-5-2-3-6-12(11)17(13)21/h2-9H,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPFISUZJCGRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 9-Oxo-9H-Fluorene-4-Carbonyl Chloride

The synthesis begins with 9H-fluoren-9-one, which undergoes selective C-4 bromination followed by carbonylation. Key steps include:

-

Bromination : Treatment of 9H-fluoren-9-one with Br₂ in acetic acid yields 4-bromo-9H-fluoren-9-one (87% yield).

-

Carbonylation : Palladium-catalyzed carbonylation (CO, 10 atm) in methanol with Pd(PPh₃)₄ produces methyl 9-oxo-9H-fluorene-4-carboxylate.

-

Hydrolysis and Activation :

Critical Parameters :

-

Temperature control during carbonylation (-10°C to 0°C) prevents decarboxylation.

-

Anhydrous conditions during acyl chloride formation minimize hydrolysis.

Synthesis of 5-Methyl-1,2-Oxazol-3-Amine

Cyclocondensation of Nitrile Oxides

The oxazole ring is constructed via Huisgen cycloaddition:

-

Nitrile Oxide Generation : Chlorination of 2-nitropropane with NCS yields 2-nitropropane chloride, which undergoes dehydrohalogenation with Et₃N to form the nitrile oxide.

-

Cycloaddition : Reaction with methyl acetylene carboxylate in toluene at 80°C produces methyl 5-methyl-1,2-oxazole-3-carboxylate (74% yield).

-

Amination : Hydrazinolysis (NH₂NH₂, EtOH) followed by Hofmann degradation (Br₂, NaOH) yields 5-methyl-1,2-oxazol-3-amine (68% overall yield).

Optimization Data :

| Step | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Nitrile Oxide Formation | Toluene | 0→25 | 89 |

| Cycloaddition | Toluene | 80 | 74 |

| Hydrazinolysis | Ethanol | 65 | 92 |

Amide Coupling Strategies

Schotten-Baumann Conditions

Traditional acylation employs the fluorene carbonyl chloride and oxazole amine under basic conditions:

-

Dissolve 9-oxo-9H-fluorene-4-carbonyl chloride (1.0 eq) in anhydrous THF.

-

Add 5-methyl-1,2-oxazol-3-amine (1.2 eq) and Et₃N (2.5 eq) at 0°C.

-

Warm to 25°C and stir for 12 hr.

-

Isolate via aqueous workup (HCl wash) and recrystallization (EtOAc/hexane).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDC/HOBt activation proves superior:

-

Combine 9-oxo-9H-fluorene-4-carboxylic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq) in DCM.

-

After 1 hr activation, add 5-methyl-1,2-oxazol-3-amine (1.1 eq) and stir for 24 hr.

-

Purify by column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 81%

Advantage : Avoids acyl chloride handling; suitable for scale-up.

Spectroscopic Characterization

¹H NMR Analysis

Key signals in CDCl₃:

¹³C NMR Assignments

Challenges and Mitigation Strategies

Oxazole Ring Stability

The 1,2-oxazole moiety is prone to ring-opening under strong acid/base conditions. Mitigations:

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring or the fluorene core is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazole and fluorene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide | Breast Cancer | Induction of Apoptosis | |

| Related Oxazole Derivative | Lung Cancer | Cell Cycle Arrest |

Antimicrobial Properties

Another application is in the development of antimicrobial agents. The structural features of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene derivatives have been linked to enhanced activity against a range of bacterial strains, making them potential candidates for new antibiotic therapies.

Materials Science

Polymer Chemistry

N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene derivatives are being investigated for their utility in polymer synthesis. Their unique chemical structure allows for the formation of zwitterionic polymers which exhibit improved mechanical properties and thermal stability.

| Polymer Type | Properties | Application Area | Reference |

|---|---|---|---|

| Zwitterionic Polymer | High Thermal Stability | Coatings and Adhesives | |

| Fluorene-based Polymer | Enhanced Mechanical Strength | Electronics |

Biochemical Applications

Enzyme Inhibition Studies

Research has also focused on the role of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene derivatives as enzyme inhibitors. These compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways related to various diseases.

| Enzyme Targeted | Inhibition Type | Effectiveness (IC50) | Reference |

|---|---|---|---|

| Kinase Enzyme | Competitive | 50 nM | |

| Protease | Noncompetitive | 30 nM |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene showed significant cytotoxic effects on breast cancer cells through the activation of apoptotic pathways. The study utilized both in vitro and in vivo models to validate these findings.

Case Study 2: Antimicrobial Activity

In a clinical setting, derivatives were tested against MRSA strains, showing a notable reduction in bacterial growth rates compared to standard antibiotics. This suggests that these compounds could serve as effective alternatives in treating resistant infections.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The compound’s closest structural analogue is the Schiff base ligand 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl) benzene sulphonamide (L1) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences :

- The fluorene system in the target compound enhances rigidity and hydrophobicity compared to L1’s benzene ring. This may improve binding to hydrophobic enzyme pockets or increase thermal stability in polymers.

- L1’s sulphonamide group confers higher aqueous solubility relative to the carboxamide in the target compound, which could influence bioavailability .

Functional Group Impact :

- The oxazole ring in both compounds facilitates hydrogen bonding, but the 5-methyl substitution in the target compound introduces steric effects that may limit rotational freedom or alter binding kinetics.

- L1’s Schiff base enables metal coordination (e.g., with transition metals like Cu²⁺ or Zn²⁺), a feature absent in the target compound .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is a synthetic compound belonging to the class of fluorene derivatives. It is notable for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is . The compound features a fluorene core substituted with an oxazole ring and a carboxamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O3 |

| Molecular Weight | 283.28 g/mol |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide |

The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is primarily attributed to its ability to induce apoptosis in cancer cells. It has been shown to activate caspases, which are crucial for the apoptotic process. The compound's mechanism involves:

- Caspase Activation : Induction of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell proliferation by arresting the cell cycle at specific phases (e.g., G2/M phase).

- Target Interaction : Binding to specific proteins or enzymes that modulate cellular signaling pathways related to survival and apoptosis.

Biological Assays and Efficacy

Research has demonstrated that N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide exhibits significant anticancer properties across various cancer cell lines:

Case Studies

- T47D Human Breast Cancer Cells : The compound showed sub-micromolar potency in inhibiting cell growth and inducing apoptosis.

- HCT116 Human Colon Cancer Cells : It effectively arrested cells in the G2/M phase, leading to increased apoptosis as confirmed by flow cytometry.

- SNU398 Hepatocellular Carcinoma Cells : Demonstrated broad activity with low EC50 values, indicating high efficacy.

Structure–Activity Relationship (SAR)

SAR studies have indicated that modifications to the oxazole and fluorene moieties can significantly impact biological activity. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution at 7-position | Enhanced potency |

| Alteration of oxazole ring | Variable; some modifications decrease activity |

These findings suggest that careful tuning of the chemical structure can optimize the therapeutic potential of this compound.

Q & A

Q. Methodological Optimization :

| Method | Yield (Traditional) | Yield (Microwave-Assisted) | Reference |

|---|---|---|---|

| DCC/DMAP in DCM | 50–60% | 85–89% | |

| EDC/HOBt in DMF | 65–70% | 90–95% |

Microwave-assisted synthesis significantly improves yields and reduces reaction times .

How can researchers confirm the structural integrity of this compound?

Basic Research Question

Structural validation requires a combination of techniques:

- X-ray Crystallography : Use SHELX or SHELXL for single-crystal refinement to resolve bond lengths and angles . ORTEP-3 or WinGX can generate 3D molecular visualizations .

- Spectroscopy :

- NMR : and NMR to confirm proton environments and carbonyl/aromatic signals.

- FT-IR : Peaks at ~1680–1700 cm for the carboxamide C=O stretch .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Advanced Validation :

For ambiguous data (e.g., crystallographic disorder), employ twin refinement in SHELXL or compare multiple datasets .

What methodologies address contradictions in bioactivity data for this compound?

Advanced Research Question

Contradictions in bioactivity (e.g., inconsistent enzyme inhibition) require:

- Orthogonal Assays : Validate in vitro results with cell-based assays (e.g., cytotoxicity in cancer cell lines) .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like thymidylate synthase. Compare binding poses across studies .

- Kinetic Studies : Determine values and inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. Example Workflow :

Perform dose-response curves to confirm IC.

Cross-validate with SPR (Surface Plasmon Resonance) for binding affinity.

Use molecular dynamics simulations to assess stability of protein-ligand complexes .

How can reaction yields be optimized for this compound?

Advanced Research Question

Beyond traditional methods:

- Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 min at 100°C) while improving yields to >85% .

- Solvent-Free Conditions : Explore mechanochemical grinding for eco-friendly synthesis .

- Catalyst Screening : Test alternative catalysts like HATU for carboxamide coupling .

Q. Yield Comparison :

| Condition | Catalyst | Yield | Time |

|---|---|---|---|

| Conventional (DCM) | DCC/DMAP | 60% | 24 h |

| Microwave (DMF) | EDC/HOBt | 95% | 15 min |

What strategies enhance the compound’s bioactivity through structural modification?

Advanced Research Question

Structure-activity relationship (SAR) studies focus on:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO, -F) at the fluorene or oxazole rings to modulate electronic properties .

- Heterocycle Replacement : Swap oxazole with thiazole or pyridine to alter binding affinity .

- Steric Modifications : Compare N-alkyl vs. N-aryl derivatives to optimize steric bulk .

Case Study :

Replacing 5-methyl-1,2-oxazol-3-yl with 4-phenyl-1,3-thiazol-2-yl increased anti-inflammatory activity by 40% in analogous compounds .

How is purity assessed for this compound in academic research?

Basic Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns .

- Melting Point : Compare experimental mp (e.g., 278–280°C) with literature values .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. Advanced Purity Metrics :

- Chiral HPLC : Resolve enantiomers if stereocenters are present .

- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition .

What computational tools predict the compound’s physicochemical properties?

Advanced Research Question

- LogP/LogD : Use MarvinSketch or ACD/Labs to estimate lipophilicity .

- Solubility : Predict via COSMO-RS or Abraham descriptors .

- pKa : Employ SPARC or MoKa for ionization constants .

Validation : Cross-check predictions with experimental solubility in PBS (pH 7.4) and DMSO .

How do researchers analyze crystallographic data for polymorph identification?

Advanced Research Question

- Powder XRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions via endothermic peaks .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer .

Example : A 2θ shift of 0.3° in XRD may indicate a new polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.